N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-amine
Description
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-amine is a complex heterocyclic compound that features multiple fused ring systems. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and structural uniqueness.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7/c1-11-17-15-6-5-13(20-22(15)19-11)16-8-7-12-10-21-9-3-2-4-14(21)18-12/h2-6,9-10H,7-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEGJBNXIRKCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C=CC(=N2)NCCC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-amine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinities and the pathways involved are crucial for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical properties.
Triazolopyridazines: Compounds with the triazolopyridazine moiety also show comparable reactivity and applications
Uniqueness
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-amine is unique due to its combination of multiple fused ring systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
